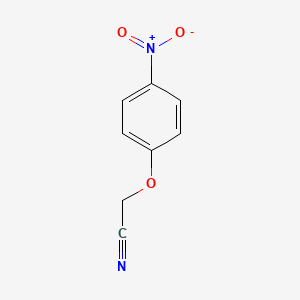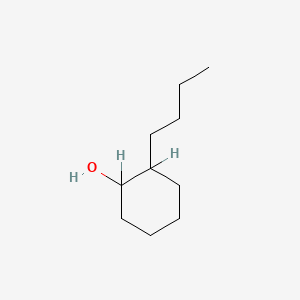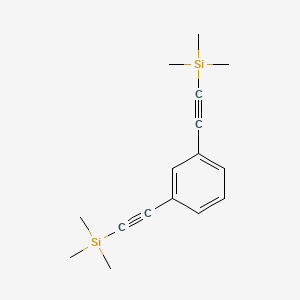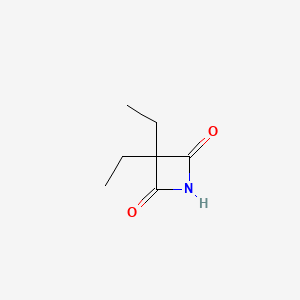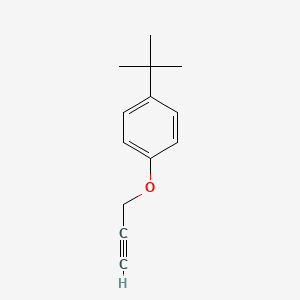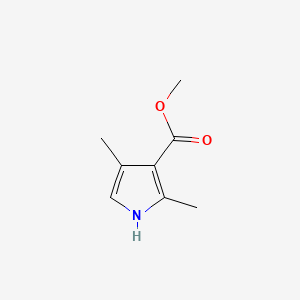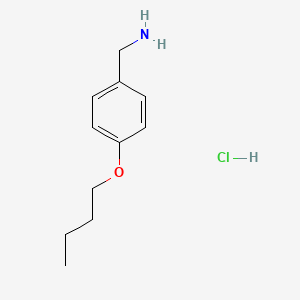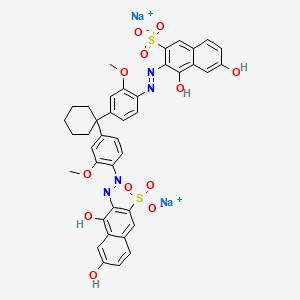
酸性红134
描述
Disodium 3,3’-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) is a chemical compound with the molecular formula C40H34N4Na2O12S2 . It is also known by other names such as Red 3BE, Acid Red 3R, Acid Red 134, and C.I.24810 .
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of atoms including carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur . The IUPAC name for this compound is disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]cyclohexyl]-2-methoxyphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate.Physical And Chemical Properties Analysis
This compound is a deep dark reddish-brown powder. It is soluble in water and slightly soluble in ethanol. The water solution is purple caramel, and the color remains unchanged after adding strong hydrochloric acid. When a thick sodium hydroxide solution is added, the color turns to red wine .科学研究应用
染色应用
酸性红134 主要用作染料,可提供深红色或深暗红褐色。它溶于水,微溶于乙醇,在产品中呈现红色。该染料在强硫酸中稳定,呈蓝色,在加入盐酸后保持其颜色。 在碱性条件下,它会变成红酒色 .
吸附用于水处理
该化合物因其在水处理应用中的潜力而被研究。 它可以在 pH 值 2.5 到 5.5 之间有效吸附,并在 pH 8 时解吸,表明它在通过吸附-碱性解吸过程去除水中的污染物方面很有用 .
科学研究
在科学研究中,this compound 可用于研究阴离子染料的吸附机制,该机制涉及静电吸引。 这项研究可以导致开发用于环境清理工作的具有高吸附能力的新材料 .
材料科学
该化合物的特性在材料科学中也引起了兴趣,特别是在开发具有高吸附能力的生物泡沫方面。 这些材料可用于环境应用,例如清理污染物或作为水净化系统的一部分 .
环境工程
改性形式的酸性红 134 或相关化合物可用于环境工程来处理工业废物或净化水源。 该化合物与其他材料(例如改性赤泥)的相互作用可以增强环境修复的吸附能力 .
属性
IUPAC Name |
disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]cyclohexyl]-2-methoxyphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N4O12S2.2Na/c1-55-32-18-24(8-12-30(32)41-43-36-34(57(49,50)51)16-22-6-10-26(45)20-28(22)38(36)47)40(14-4-3-5-15-40)25-9-13-31(33(19-25)56-2)42-44-37-35(58(52,53)54)17-23-7-11-27(46)21-29(23)39(37)48;;/h6-13,16-21,45-48H,3-5,14-15H2,1-2H3,(H,49,50,51)(H,52,53,54);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZHXIHNGUZLPL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=CC(=CC5=C4O)O)S(=O)(=O)[O-])OC)N=NC6=C(C=C7C=CC(=CC7=C6O)O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34N4Na2O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889550 | |
| Record name | Disodium 3,3'-(cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
872.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6459-69-4 | |
| Record name | 2-Naphthalenesulfonic acid, 3,3'-(cyclohexylidenebis((2-methoxy-4,1-phenylene)-2,1-diazenediyl))bis(4,6-dihydroxy-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006459694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)-2,1-diazenediyl]]bis[4,6-dihydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 3,3'-(cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the impact of Acid Red 134 on the dyeing process of Nylon 6 films using the foam dyeing method?
A2: Studies comparing foam dyeing with traditional dip dyeing methods show that Acid Red 134 exhibits lower non-ionic sorption to Nylon 6 films during foam dyeing. [] This means that a smaller amount of the dye is absorbed onto the film surface through non-ionic interactions, even under "overdyeing" conditions. This difference in sorption behavior is attributed to the unique environment of the foam, which influences dye-fiber interactions. [] Additionally, increasing surfactant concentration and decreasing dye concentration in the foam further reduce non-ionic sorption, indicating that dye-surfactant interactions play a crucial role in the dyeing process. []
Q2: How does Acid Red 134 interact with tannic acid, and what is the nature of this interaction?
A3: Capillary analysis studies have revealed that Acid Red 134 forms a 1:1 complex with tannic acid. [] Thermodynamic data, specifically the enthalpy change (ΔH°) associated with complex formation, suggests that this interaction is driven by hydrogen bonding between the dye and tannic acid molecules. [] This finding highlights the potential for Acid Red 134 to interact with other compounds through hydrogen bonding, potentially influencing its behavior in various applications.
Q3: Are there analytical techniques available to study Acid Red 134?
A4: While specific details on analytical methods for Acid Red 134 are limited in the provided research, capillary analysis is demonstrated as a valuable technique to study its interaction with other compounds like tannic acid. [] This method offers a simple and reproducible way to investigate complex formation and potentially other interactions involving Acid Red 134. Further research might explore additional analytical methods like spectrophotometry, chromatography, and mass spectrometry for characterization, quantification, and monitoring of this dye in various matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



